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Cat. No.: B14076058
Get Quote

Executive Summary

3'-Hydroxy-Volkensiflavone is a biflavonoid consisting of a flavanone unit linked to a flavone
unit, featuring a specific hydroxylation pattern at the C-3' position of the B-ring. Structurally, it is
closely related to (and often synonymous with) Morelloflavone (a naringenin-luteolin dimer).

The elucidation of this compound presents unique challenges:

» Rotamerism: Restricted rotation around the C—-C interflavonoid bond causes signal doubling
in NMR at ambient temperature.

e Regiochemistry: Distinguishing whether the 3'-hydroxyl resides on the flavanone (Ring Il) or
flavone (Ring I) moiety.

e Linkage: Confirming the I-3
[1-8 interflavonoid connectivity.

This guide provides a self-validating protocol for isolating and resolving this structure.
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Experimental Workflow: Isolation to Elucidation

The following workflow integrates mass spectrometry and advanced NMR techniques to ensure
structural certainty.
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Figure 1: Integrated workflow for the isolation and structural elucidation of biflavonoids.
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Mass Spectrometry & Molecular Formula

The first validation step is establishing the elemental composition.
o Technique: High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS).
e Target Data:

o lon Mode: Negative mode

is typically more sensitive for flavonoids.

o Observed Mass:

555.0933 (Calculated for C

H

@)

).

o Interpretation: The mass difference between Volkensiflavone (

539, C

H

O

) and the target is +16 Da, confirming the presence of one additional oxygen atom
(hydroxyl group).

Fragmentation Analysis (MS/MS): Retro-Diels-Alder (RDA) fragmentation is critical for locating
the hydroxyl group.

e RDA Fragment A:

~285 (Luteolin moiety)

Indicates the flavone unit carries the extra OH (3',4'-dihydroxy).
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e RDA Fragment B:

~151 (Naringenin A-ring fragment)

Standard flavanone core.

NMR Spectroscopy: The Core Elucidation

Biflavonoids like 3'-hydroxy-volkensiflavone exhibit atropisomerism at room temperature. The
steric hindrance around the C(1)-3

C(I1)-8 bond restricts rotation, leading to doubled signals (rotamers).

Critical Protocol:

Run NMR experiments at elevated temperature (e.g., DMSO-

at 90°C or 363 K). This induces rapid rotation, coalescing the rotameric signals into
a simplified, interpretable spectrum.

1H NMR Analysis (Variable Temperature)

The proton spectrum distinguishes the two flavonoid units:
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Chemical Shift
Unit Feature ( Multiplicity Interpretation
)
) ) Characteristic of
Flavone (Ring 1) H-1-3 ~6.70 Singlet )
flavone C-ring.
trans-diaxial
Flavanone (Ring Doublet ( ) ]
) H-11-2 ~5.40 coupling with H-
Hz) II-3ax.
DD ( Methylene
H-11-3ax ~3.20
Hz) proton.
DD ( Methylene
H-11-3eq ~2.70
HZ) proton.
Key ldentifier:
) ) Indicates 3',4'-
B-Ring (Ring 1) H-2', 5, 6' 7.40 - 6.90 ABX System _ _
dihydroxylation
(Luteolin-type).
AA'BB' System:
Doublet ( Indicates 4'-
B-Ring (Ring 1) H-2", 6™ ~7.30 monohydroxylati
H2) on (Naringenin-

type).

Diagnostic Logic: If the 3'-OH were on the flavanone unit, Ring Il would show the ABX system.

Since the ABX system is typically observed on the flavone (Ring 1) in this derivative, the

structure is confirmed as a Naringenin-(I-3

[1-8)-Luteolin dimer.

2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) definitively proves the interflavonoid linkage.
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Figure 2: HMBC correlations are often intra-unit. The linkage is confirmed by the downfield shift
of C-11-8 (~104 ppm) compared to C-11-6 (~96 ppm) and NOESY correlations between H-1-2'
and H-II-2/H-11-6.

Stereochemical Assighment

The absolute configuration at C-II-2 (the only chiral center in the scaffold) is determined via
Circular Dichroism (CD).

+ Protocol: Record CD spectrum in MeOH.

o Result Analysis:
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o High Amplitude Positive Cotton Effect at 320-340 nm (n

transition).

o Negative Cotton Effect at 280—300 nm (

transition).

o Conclusion: This pattern is diagnostic of the (2R) configuration for flavanones. If the

spectrum is inverted, the configuration is (2S). Most natural Garcinia biflavonoids possess

the (2R, 3S) or (2R) configuration.

Summary of Key Spectral Data

For 3'-Hydroxy-Volkensiflavone (in DMSO-

at 300K+):
Position Multiplicit Notes
(ppm) (ppm) Al
-3 103.5 6.72 S Flavone C-ring
Hydroxylated
[-3' 146.2 - - Y Y
(Quaternary)
Hydroxylated
[-4' 150.1 - - Y Y
(Quaternary)
d(
[-5' 116.0 6.95 B-ring ABX
)
d( Flavanone Chiral
-2 78.5 5.45
) Center
-3 42.1 3.25,2.75 m Methylene
Interflavonoid
-8 104.2 - - _
Linkage
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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